2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Overview
Description
Scientific Research Applications
Synthesis and Catalysis
- Chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide Derivatives : A study developed a series of novel chiral derivatives as potential stereoselective catalysts, using a key intermediate similar to 2-(4-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine (Tian et al., 2012).
Pharmacological Properties
- Pyridine Ring Modifications in Pharmacology : Research involving the opening of the pyridine ring in specific cations, similar to modifications in the structure of this compound, was conducted to understand its pharmacological properties (Maiboroda et al., 1998).
Optical Properties
- Optical Properties of Piperidine Derivatives : A study examined the impact of amine donors and nitrogen-based π-deficient heterocycles on thermal, redox, and UV–Vis absorption and emission properties, which is relevant to compounds like this compound (Palion-Gazda et al., 2019).
Supramolecular Structures
- Heterocyclic Building Blocks in Crystal Structures : The study of heterocyclic building blocks possessing ethylene spacer and amine functionality, similar to this compound, provided insights into the formation of interesting crystal structures and fluorescence properties (Raghavaiah et al., 2016).
Catalytic Activity
- Catalysts in Acylation Chemistry : Polymethacrylates containing a 4‐amino‐pyridyl derivative were synthesized and evaluated for their catalytic activity in acylation chemistry, relevant to the structure of this compound (Mennenga et al., 2015).
Antibacterial Activity
- Antibacterial Activity of Piperidine Derivatives : A study on piperidine derivatives related to this compound explored their potential antibacterial activity (Merugu et al., 2010).
Future Directions
Mechanism of Action
- The primary target of this compound is serine/threonine-protein kinase B-raf . B-raf is a crucial enzyme involved in cell signaling pathways, particularly the MAPK/ERK pathway.
Target of Action
Pharmacokinetics (ADME)
- Information on absorption is not available . The volume of distribution remains unspecified. The compound undergoes metabolic transformations, but specific details are lacking. Excretion pathways and rates are not well-documented.
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3/c1-12(13,14)9-4-7-17(8-5-9)11-10(15)3-2-6-16-11/h2-3,6,9H,4-5,7-8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHQFCIYSFODOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=C(C=CC=N2)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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